GSPT1 degrader-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H22ClN5O5 |

|---|---|

Molecular Weight |

495.9 g/mol |

IUPAC Name |

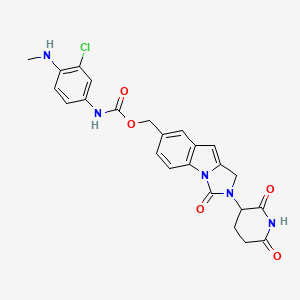

[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate |

InChI |

InChI=1S/C24H22ClN5O5/c1-26-18-4-3-15(10-17(18)25)27-23(33)35-12-13-2-5-19-14(8-13)9-16-11-29(24(34)30(16)19)20-6-7-21(31)28-22(20)32/h2-5,8-10,20,26H,6-7,11-12H2,1H3,(H,27,33)(H,28,31,32) |

InChI Key |

DQJUDOPJKAMACO-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=C(C=C1)NC(=O)OCC2=CC3=C(C=C2)N4C(=C3)CN(C4=O)C5CCC(=O)NC5=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

GSPT1 Degrader-6: A Deep Dive into the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for GSPT1 degrader-6, a molecule at the forefront of targeted protein degradation. GSPT1 (G1 to S phase transition 1) is a critical protein involved in the regulation of cell growth and division, making it a compelling target in oncology.[1] This document details the molecular interactions, cellular consequences, and the therapeutic potential of this compound, supported by quantitative data and detailed experimental protocols.

Core Mechanism: Targeted Degradation of GSPT1

This compound operates as a "molecular glue," a small molecule that induces or stabilizes the interaction between a target protein and an E3 ubiquitin ligase.[2][3] This induced proximity leads to the ubiquitination of GSPT1, marking it for degradation by the cell's proteasome.[4] The selective removal of GSPT1 from the cellular environment disrupts critical cellular processes that are often hijacked by cancer cells to sustain their rapid proliferation.[4]

The degradation of GSPT1 is a rapid and efficient process. This compound has demonstrated a half-maximal degradation concentration (DC50) of 13 nM. This potent activity underscores the efficiency with which this molecular glue can eliminate its target protein.

Signaling Pathway of GSPT1 Degradation

The following diagram illustrates the induced degradation of GSPT1 by this compound, leading to apoptosis.

Caption: this compound induces the formation of a ternary complex, leading to GSPT1 ubiquitination and proteasomal degradation, ultimately triggering apoptosis.

The Role of GSPT1 in Cancer

GSPT1, also known as eRF3a, is a translation termination factor that plays a pivotal role in protein synthesis by ensuring the correct termination of translation. Dysregulation of GSPT1 has been implicated in various cancers, including liver, colon, and acute myeloid leukemia (AML).

-

Tumor Promotion: Studies have shown that GSPT1 is often upregulated in cancer cells and tissues, and its high expression correlates with poor prognosis.

-

Cell Proliferation and Migration: GSPT1 promotes the proliferation, migration, and invasion of cancer cells.

-

MYC-Driven Cancers: Cancers driven by the MYC oncogene are particularly dependent on high levels of protein translation and, consequently, on GSPT1 function. This creates a therapeutic vulnerability that can be exploited by GSPT1 degraders.

Quantitative Analysis of GSPT1 Degrader Activity

The potency of GSPT1 degraders is quantified by their half-maximal degradation concentration (DC50) and their half-maximal inhibitory concentration (IC50) in cell viability assays. The table below summarizes key quantitative data for this compound and other relevant compounds.

| Compound | Target | Assay | Cell Line | DC50 (nM) | IC50 (nM) | Reference |

| This compound | GSPT1 | Degradation | - | 13 | - | |

| GSPT1 degrader-5 | GSPT1 | Degradation | - | 144 | - | |

| GSPT1 degrader-4 | GSPT1 | Degradation | - | 25.4 | 39 | |

| GBD-9 | BTK & GSPT1 | Degradation | - | 26 (GSPT1) | - | |

| MRT-2359 | GSPT1 | Cell Viability | BT-747 | - | 5 - 50 | |

| Compound 6 | GSPT1 | Degradation | MV4-11 | 9.7 (4h) | - | |

| Compound 7 | GSPT1 | Degradation | MV4-11 | 10 (24h) | - |

Detailed Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key experiments used to characterize GSPT1 degraders.

Western Blotting for GSPT1 Degradation

This protocol is used to quantify the extent of GSPT1 protein degradation following treatment with a degrader compound.

Experimental Workflow:

Caption: Workflow for determining GSPT1 protein levels via Western blotting after degrader treatment.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., MV4-11) at a suitable density. After 24 hours, treat the cells with varying concentrations of this compound for the desired time points (e.g., 4, 8, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with a primary antibody specific for GSPT1. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Cell Viability Assay

This assay measures the effect of GSPT1 degradation on the proliferation and viability of cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., BT-747) in a 96-well plate.

-

Compound Treatment: Treat the cells with a serial dilution of this compound.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence, which is proportional to the number of viable cells.

-

Data Analysis: Plot the cell viability against the compound concentration and determine the IC50 value using a non-linear regression model.

Caspase-Glo® Assay for Apoptosis

This assay quantifies the induction of apoptosis by measuring caspase activity.

Methodology:

-

Cell Treatment: Treat cells with this compound at various concentrations and time points (e.g., 4, 8, 24 hours).

-

Assay Procedure: Add Caspase-Glo® 3/7 reagent to each well of a 96-well plate containing the treated cells.

-

Incubation: Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.

-

Luminescence Measurement: Measure the luminescence, which is proportional to the amount of caspase activity.

-

Data Analysis: Normalize the results to untreated control cells to determine the fold-increase in caspase activity.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for cancers that are dependent on high levels of protein synthesis. Its potent and selective degradation of GSPT1 leads to significant anti-tumor effects, including cell cycle arrest and apoptosis. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for further research and development in this exciting area of targeted protein degradation. Future studies will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of GSPT1 degraders, exploring combination therapies, and identifying predictive biomarkers to guide patient selection in clinical trials.

References

An In-Depth Technical Guide to GSPT1 Degrader-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSPT1 degrader-6, also identified as compound 8, is a potent molecular glue degrader that selectively targets the G1 to S phase transition 1 (GSPT1) protein for proteasomal degradation. GSPT1 is a key factor in the termination of protein translation and is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of this compound, including its mechanism of action, physicochemical properties, and biological activity, based on available preliminary data.

Core Compound Information

| Parameter | Value | Reference |

| Compound Name | This compound | [1] |

| Alias | Compound 8 | [1] |

| CAS Number | 3034764-41-2 | [1] |

| Molecular Formula | C₂₄H₂₂ClN₅O₅ | [1] |

| Molecular Weight | 495.91 g/mol | [1] |

| Mechanism of Action | Molecular Glue Degrader |

Quantitative Biological Data

The primary reported activity for this compound is its ability to induce the degradation of the GSPT1 protein.

| Parameter | Value | Cell Line/Assay Conditions | Reference |

| DC₅₀ | 13 nM | Not specified |

DC₅₀ (Degradation Concentration 50) is the concentration of the compound that results in 50% degradation of the target protein.

Mechanism of Action

This compound functions as a molecular glue, a class of small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein that is not its natural substrate. In this case, this compound facilitates the formation of a ternary complex between the Cereblon (CRBN) E3 ubiquitin ligase and the GSPT1 protein. This proximity induces the polyubiquitination of GSPT1, marking it for recognition and subsequent degradation by the 26S proteasome. The degradation of GSPT1 disrupts the process of translation termination, leading to cellular stress and apoptosis in cancer cells.

Experimental Protocols

Detailed experimental protocols for this compound are not yet publicly available in peer-reviewed literature. The primary source of information is a patent application (WO2024067792A1). However, based on standard methodologies for characterizing molecular glue degraders, the following experimental workflows are likely employed.

Western Blot for GSPT1 Degradation

This assay is used to quantify the reduction in GSPT1 protein levels upon treatment with the degrader.

Cell Viability Assay

This assay measures the cytotoxic effect of GSPT1 degradation on cancer cells.

Downstream Signaling Consequences of GSPT1 Degradation

The degradation of GSPT1 is known to disrupt translation termination, which can trigger a cascade of cellular stress responses. While specific studies on this compound are pending, the expected downstream effects include the activation of the Integrated Stress Response (ISR).

Conclusion and Future Directions

This compound is a promising molecular glue degrader with potent GSPT1 degradation activity. Its mechanism of action offers a novel therapeutic strategy for cancers dependent on GSPT1 function. Further research is required to fully characterize its biological activity, including its selectivity profile across the proteome, its efficacy in various cancer cell lines and in vivo models, and its pharmacokinetic and pharmacodynamic properties. The detailed experimental validation and elucidation of its specific impact on downstream signaling pathways will be crucial for its potential development as a clinical candidate.

Note: There is conflicting information in the public domain regarding a "compound 8" that targets GSPT1. A peer-reviewed publication describes an inactive "unsubstituted phenylsulfonamide" also designated as compound 8. The data presented in this guide pertains to the active this compound (compound 8) as described by chemical suppliers and in patent literature. Researchers should exercise caution and verify the identity and activity of the specific compound being used.

References

GSPT1 Degrader-6: A Molecular Glue for Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Molecular glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. This guide provides a comprehensive technical overview of GSPT1 degrader-6, a potent and selective molecular glue that targets the G1 to S phase transition 1 (GSPT1) protein for degradation. GSPT1, a key factor in translation termination, is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1][2] This document details the mechanism of action, key experimental data, and detailed protocols relevant to the study of this compound and similar compounds.

Mechanism of Action

This compound functions as a molecular glue by co-opting the Cereblon (CRBN) E3 ubiquitin ligase complex. The degrader binds to CRBN, inducing a conformational change that creates a novel binding surface for GSPT1. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to GSPT1, marking it for degradation by the 26S proteasome. The degradation of GSPT1 leads to impaired translation termination, triggering the Integrated Stress Response (ISR), a cellular signaling network activated by various stress conditions.[3][4] Activation of the ISR ultimately results in the induction of apoptosis and inhibition of cell proliferation in cancer cells.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related GSPT1-degrading molecular glues.

Table 1: In Vitro Degradation and Antiproliferative Activity

| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Timepoint (h) | Reference |

| This compound (8) | GSPT1 | Not Specified | 13 | Not Specified | Not Specified | Not Specified | |

| SJ6986 (compound 6) | GSPT1 | MV4-11 | 9.7 | ~90 | 1.5 (EC50) | 4 | |

| SJ6986 (compound 6) | GSPT1 | MV4-11 | 2.1 | >90 | Not Specified | 24 | |

| CC-90009 | GSPT1 | AML cell lines | Not Specified | Not Specified | 3 - 75 | 72 | |

| GSPT1 degrader-5 (4) | GSPT1 | Not Specified | 144 | Not Specified | Not Specified | Not Specified | |

| GSPT1 degrader-4 (3) | GSPT1 | CAL51 | 25.4 | Not Specified | 39 | Not Specified | |

| GSPT1 degrader-11 | GSPT1 | MDA-MB-231 | 67.7 | 97 | 2070 | Not Specified |

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation; IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

Table 2: Pharmacokinetic Properties of SJ6986 (a GSPT1 degrader analogue)

| Parameter | Value | Species | Dosing | Reference |

| Oral Bioavailability (F) | 84% | Mouse | 10 mg/kg | |

| Peak Plasma Concentration (Cmax) | Reached at 0.25 h | Mouse | 10 mg/kg | |

| Microsomal Stability | Stable | Mouse, Human | Not Applicable |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

GSPT1 Degradation Assay (Western Blot)

This protocol outlines the steps to assess the degradation of GSPT1 in cultured cells following treatment with a molecular glue degrader.

Materials:

-

Cell culture medium and supplements

-

This compound or other test compounds

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132 or Bortezomib)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-GSPT1, anti-CRBN, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat cells with various concentrations of the GSPT1 degrader or DMSO for the desired time points (e.g., 4, 8, 24 hours). Include a positive control for proteasome inhibition by co-treating cells with the degrader and a proteasome inhibitor.

-

Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against GSPT1 overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the GSPT1 band intensity to the loading control (e.g., GAPDH).

Ternary Complex Formation Assay (AlphaScreen)

This assay quantifies the formation of the ternary complex between CRBN, GSPT1, and the molecular glue.

Materials:

-

Recombinant purified His-tagged CRBN-DDB1 and GST-tagged GSPT1 proteins

-

This compound or other test compounds

-

AlphaScreen GST Detection Kit (Donor beads)

-

AlphaScreen Nickel Chelate Acceptor beads

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well microplates

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the GSPT1 degrader. Prepare solutions of His-CRBN-DDB1 and GST-GSPT1 proteins in assay buffer.

-

Assay Reaction: In a 384-well plate, add the GSPT1 degrader, His-CRBN-DDB1, and GST-GSPT1. Incubate at room temperature for 1 hour to allow for complex formation.

-

Bead Addition: Add the AlphaScreen GST Donor beads and Ni-NTA Acceptor beads to the wells. Incubate in the dark at room temperature for 1-2 hours.

-

Signal Detection: Read the plate on an AlphaScreen-capable plate reader.

-

Analysis: The AlphaScreen signal is proportional to the amount of ternary complex formed. Plot the signal against the degrader concentration to determine the potency of ternary complex formation.

In Vitro Ubiquitination Assay

This assay assesses the ability of the molecular glue to induce the ubiquitination of GSPT1 in a reconstituted system.

Materials:

-

Recombinant E1 activating enzyme (e.g., UBE1)

-

Recombinant E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant E3 ligase complex (CRBN-DDB1-CUL4A-RBX1)

-

Recombinant GSPT1 substrate protein

-

Ubiquitin

-

ATP

-

This compound or other test compounds

-

Ubiquitination reaction buffer

-

SDS-PAGE gels and Western blotting reagents

-

Anti-GSPT1 antibody and anti-ubiquitin antibody

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase complex, GSPT1, ubiquitin, and ATP in the ubiquitination reaction buffer.

-

Compound Addition: Add the GSPT1 degrader or DMSO to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding Laemmli buffer and boiling at 95°C for 5 minutes.

-

Detection of Ubiquitinated GSPT1: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Perform a Western blot using an anti-GSPT1 antibody to detect the unmodified and ubiquitinated forms of GSPT1 (which will appear as a ladder of higher molecular weight bands). Alternatively, probe with an anti-ubiquitin antibody.

-

Analysis: Compare the extent of GSPT1 ubiquitination in the presence and absence of the degrader.

Visualizations

Signaling Pathway

Experimental Workflow

Logical Relationship

References

- 1. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]

- 3. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the GSPT1 Protein Degradation Pathway

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the G1 to S phase transition 1 (GSPT1) protein, its role in cellular processes, and the mechanisms governing its degradation. It focuses on the targeted degradation of GSPT1 via the ubiquitin-proteasome system, a strategy of significant interest in modern therapeutics, particularly in oncology. This guide details the action of molecular glue degraders, presents quantitative data on their efficacy, outlines key experimental protocols, and visualizes the core pathways and workflows.

Introduction to GSPT1

G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a crucial protein involved in the regulation of cell growth and division.[1] It is a translation termination factor that, in partnership with eRF1, facilitates the termination phase of protein synthesis.[1][2] Given its essential role in the cell cycle and protein translation, dysregulation of GSPT1 has been implicated in various cancers, especially those driven by oncogenes like MYC.[2][3] This makes GSPT1 a compelling, albeit historically "undruggable," target for therapeutic intervention. The advent of targeted protein degradation, specifically through molecular glues, has provided a novel and promising avenue to modulate GSPT1 activity.

The GSPT1 Degradation Pathway: A Molecular Glue-Mediated Process

The primary mechanism for GSPT1 degradation involves the ubiquitin-proteasome system (UPS). This process is not typically constitutive but is induced by a class of small molecules known as molecular glue degraders. These molecules function by reprogramming an E3 ubiquitin ligase complex, creating a new interaction surface that recruits a "neosubstrate" protein for ubiquitination and subsequent degradation by the 26S proteasome.

The key E3 ligase complex involved in this process is the Cullin-RING Ligase 4 (CRL4) complex, which uses Cereblon (CRBN) as its substrate receptor (CRL4^CRBN^). Molecular glues like thalidomide derivatives bind to CRBN, inducing a conformational change that allows for the recruitment of GSPT1. Once the ternary complex of CRBN-molecular glue-GSPT1 is formed, GSPT1 is polyubiquitinated, marking it for destruction by the proteasome.

Several molecular glue degraders have been developed that selectively target GSPT1. These compounds, often referred to as Cereblon E3 Ligase Modulating Drugs (CELMoDs), have demonstrated potent anti-tumor activity in preclinical and clinical settings.

Key Molecular Glue Degraders Targeting GSPT1

-

CC-885 : A first-in-class GSPT1 degrader that demonstrated potent cytotoxicity in various tumor cell lines, particularly in acute myeloid leukemia (AML). It validated the therapeutic potential of targeting GSPT1 for degradation.

-

CC-90009 : A novel and selective GSPT1 degrader developed for the treatment of AML. It exhibits improved selectivity and potency compared to earlier compounds and is currently in clinical development.

-

MRT-2359 : An orally bioavailable and selective GSPT1 molecular glue degrader being investigated for MYC-driven tumors.

-

Novel Degraders : Ongoing research has led to the discovery of new chemical scaffolds, such as SJPYT-195 and compound 7d (XYD049) , that also function as GSPT1 molecular glue degraders.

Downstream Consequences of GSPT1 Degradation

Depletion of GSPT1 disrupts its canonical function in translation termination, leading to a cascade of cellular stress responses and ultimately, cell death, particularly in cancer cells with high rates of protein synthesis.

-

Impaired Translation Termination : The loss of GSPT1 leads to inefficient recognition of stop codons, causing ribosome stalling and aberrant protein products.

-

Activation of the Integrated Stress Response (ISR) : This disruption in protein synthesis triggers the ISR pathway. Key mediators like GCN2 kinase are activated, leading to the phosphorylation of eIF2α and subsequent upregulation of the transcription factor ATF4.

-

TP53-Independent Apoptosis : The sustained stress from ISR activation culminates in programmed cell death (apoptosis). This process has been shown to be independent of the tumor suppressor p53, which is significant for treating cancers with TP53 mutations.

Quantitative Data on GSPT1 Degraders

The efficacy of GSPT1 degraders is typically quantified by their ability to induce GSPT1 degradation (DC₅₀ and Dₘₐₓ) and inhibit cancer cell proliferation (IC₅₀).

| Compound | Cell Line(s) | Assay Type | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) | Reference(s) |

| CC-885 | AML cell lines | Cell Proliferation | - | - | ~10-1000 | |

| 293T HEK | Cell Proliferation | - | - | - | ||

| MM1.S | GSPT1 Degradation | - | - | - | ||

| CC-90009 | AML cell lines | Cell Proliferation | - | - | 3 - 75 | |

| U937 | GSPT1 Degradation | Potent | >82% in 24h | - | ||

| MRT-2359 | BT-747 | Cell Proliferation | - | - | 5 - 50 | |

| 5-OH-EM12 | - | GSPT1 Degradation | - | 47 ± 9% | - |

Note: DC₅₀ is the concentration for 50% maximal degradation; Dₘₐₓ is the maximal degradation observed. Data is aggregated from multiple sources and specific experimental conditions may vary.

Experimental Protocols

Investigating the GSPT1 degradation pathway requires a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Immunoblotting for GSPT1 Degradation

This protocol is used to quantify the reduction in GSPT1 protein levels following treatment with a molecular glue degrader.

-

Cell Culture and Treatment : Plate cells (e.g., AML cell line MOLM-13 or MM1.S) at an appropriate density. Treat with various concentrations of the GSPT1 degrader (e.g., CC-90009) or DMSO as a vehicle control for a specified time (e.g., 4, 8, 24 hours). Include a positive control (e.g., CC-885) and a negative control where cells are co-treated with a proteasome inhibitor (e.g., MG132) to confirm proteasome-dependent degradation.

-

Cell Lysis : Wash cells with ice-cold PBS. Lyse cells in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer : Denature protein lysates in Laemmli sample buffer. Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting : Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with a primary antibody specific for GSPT1. Also, probe for a loading control protein (e.g., Vinculin, GAPDH, or β-actin).

-

Detection : Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : Quantify band intensities using densitometry software. Normalize GSPT1 levels to the loading control and express as a percentage relative to the DMSO-treated control.

Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation

This protocol demonstrates the physical interaction between GSPT1, CRBN, and the molecular glue.

References

An In-depth Technical Guide on GSPT1 Degrader-6 and the Ubiquitin-Proteasome System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of GSPT1 degrader-6, its relationship with the ubiquitin-proteasome system (UPS), and the experimental protocols used to characterize its activity. GSPT1 (G1 to S phase transition 1) is a crucial protein involved in cell cycle regulation and mRNA translation termination, making it a significant target in oncology.[1][2][3] GSPT1 degraders, a class of molecular glues, represent a novel therapeutic strategy to eliminate this protein in diseased cells.[1][4]

Core Concepts: The Ubiquitin-Proteasome System and Molecular Glues

The degradation of intracellular proteins is a fundamental process for maintaining cellular homeostasis. The Ubiquitin-Proteasome System (UPS) is the primary pathway for the selective degradation of most of these proteins, regulating processes like cell cycle control, signal transduction, and transcription.

The Ubiquitin-Proteasome Pathway

The UPS involves a highly regulated, two-step process:

-

Ubiquitination : The target protein is tagged with a chain of small regulatory proteins called ubiquitin. This process is carried out by a sequential enzymatic cascade involving three key enzymes:

-

E1 (Ubiquitin-activating enzyme) : Activates ubiquitin in an ATP-dependent manner.

-

E2 (Ubiquitin-conjugating enzyme) : Receives the activated ubiquitin from E1.

-

E3 (Ubiquitin ligase) : Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from E2 to a lysine residue on the target protein. The formation of a polyubiquitin chain, typically linked via lysine 48 (K48), serves as the degradation signal.

-

-

Proteasomal Degradation : The polyubiquitinated protein is recognized by the 26S proteasome, a large, multi-catalytic protease complex. The proteasome unfolds, deubiquitinates, and proteolytically cleaves the substrate into small peptides, while recycling the ubiquitin molecules.

Molecular Glue Degraders

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality. Unlike traditional inhibitors that only block a protein's function, degraders eliminate the target protein entirely. Molecular glues are a class of small molecules that induce or stabilize the interaction between an E3 ligase and a target protein that would not normally interact. This induced proximity results in the target protein's ubiquitination and subsequent degradation by the proteasome.

This compound: Mechanism of Action

This compound is a molecular glue that specifically induces the degradation of the GSPT1 protein. It functions by hijacking the CRL4-CRBN E3 ubiquitin ligase complex.

The mechanism proceeds as follows:

-

Ternary Complex Formation : this compound acts as a molecular bridge, binding simultaneously to both the Cereblon (CRBN) substrate receptor of the CRL4 E3 ligase and to GSPT1. This forms a stable ternary complex (GSPT1 – this compound – CRBN).

-

Induced Ubiquitination : The formation of this complex brings GSPT1 into close proximity to the E3 ligase machinery (including DDB1, CUL4, and RBX1). This allows for the efficient transfer of ubiquitin molecules to GSPT1.

-

Proteasomal Degradation : The now polyubiquitinated GSPT1 is recognized and degraded by the 26S proteasome, leading to a reduction in cellular GSPT1 levels. This depletion impairs translation termination and activates stress response pathways, ultimately causing cell death in susceptible cancer cells.

Quantitative Data for GSPT1 Degraders

The efficacy of a protein degrader is defined by two key parameters: DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum level of degradation achievable). Lower DC50 values indicate higher potency.

| Compound Name | Target | Cell Line | DC50 (nM) | Dmax (%) | Incubation Time (h) | Reference(s) |

| This compound | GSPT1 | N/A | 13 | N/A | N/A | |

| Compound 6 (SJ6986) | GSPT1 | MV4-11 | 9.7 | ~90 | 4 | |

| Compound 6 (SJ6986) | GSPT1 | MV4-11 | 2.1 | >90 | 24 | |

| Compound 7 (SJ7023) | GSPT1 | MV4-11 | >1000 | 60 | 4 | |

| Compound 7 (SJ7023) | GSPT1 | MV4-11 | 10 | 90 | 24 | |

| CC-885 | GSPT1 | N/A | N/A | N/A | N/A | |

| CC-90009 | GSPT1 | N/A | N/A | N/A | N/A |

N/A: Data not available in the cited sources.

Experimental Protocols

Characterizing the activity of this compound involves a series of established biochemical and cell-based assays.

Protocol 1: Determination of DC50 and Dmax by Western Blotting

This protocol is the standard method for quantifying the degradation of a target protein in cells.

Materials:

-

Cancer cell line (e.g., MV4-11 for AML)

-

Cell culture medium and supplements

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-GSPT1, anti-GAPDH or anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Methodology:

-

Cell Culture and Treatment : Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, or 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis : Wash cells with cold PBS and lyse them using ice-cold lysis buffer.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

-

SDS-PAGE : Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using SDS-PAGE.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting :

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary anti-GSPT1 antibody overnight at 4°C.

-

Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection : Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis :

-

Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to normalize for protein loading.

-

Quantify the band intensities using densitometry software.

-

Calculate the percentage of GSPT1 remaining relative to the vehicle control.

-

Plot the percentage of degradation against the log of the degrader concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

Protocol 2: In-Cell Ubiquitination Assay

This assay confirms that the degrader-induced protein loss is due to ubiquitination.

Materials:

-

Plasmids expressing tagged GSPT1 (e.g., HA-GSPT1) and tagged Ubiquitin (e.g., FLAG-Ub)

-

Cell line and transfection reagents

-

This compound

-

Proteasome inhibitor (e.g., MG-132)

-

Denaturing lysis buffer (containing 1-2% SDS)

-

Dilution buffer

-

Antibody for immunoprecipitation (e.g., anti-HA)

-

Protein A/G beads

-

Antibody for Western blot (e.g., anti-FLAG)

Methodology:

-

Transfection : Co-transfect cells with plasmids expressing HA-GSPT1 and FLAG-Ubiquitin.

-

Treatment : After 24-48 hours, treat the cells with this compound or vehicle control. Two to four hours before harvesting, add a proteasome inhibitor (e.g., 10 µM MG-132) to all samples to allow ubiquitinated proteins to accumulate.

-

Denaturing Lysis : Lyse cells in a denaturing SDS-containing buffer and boil to disrupt protein-protein interactions.

-

Immunoprecipitation (IP) : Dilute the lysates to reduce the SDS concentration (to ~0.1-0.2%) and perform immunoprecipitation for HA-GSPT1 overnight at 4°C using an anti-HA antibody and protein A/G beads.

-

Washing : Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Analysis : Elute the immunoprecipitated proteins by boiling in sample buffer.

-

Western Blot : Analyze the eluates by Western blotting. Probe the membrane with an anti-FLAG antibody to detect the presence of polyubiquitin chains on the immunoprecipitated GSPT1. A smear of high-molecular-weight bands in the degrader-treated lane indicates successful ubiquitination.

Protocol 3: Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates and can be used to ensure that the degrader itself does not directly inhibit proteasome function.

Materials:

-

Cell lysates

-

Proteasome Assay Buffer

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

Specific proteasome inhibitor (e.g., MG-132, as a positive control for inhibition)

-

Microplate reader capable of fluorescence detection

Methodology:

-

Sample Preparation : Prepare cell lysates in a buffer without protease inhibitors.

-

Reaction Setup : In a 96-well plate, add cell lysate to wells. For control wells, add a known proteasome inhibitor (MG-132).

-

Substrate Addition : Add the fluorogenic substrate (Suc-LLVY-AMC) to all wells to start the reaction.

-

Measurement : Immediately place the plate in a fluorescence microplate reader (Ex/Em ~350/440 nm) and measure the increase in fluorescence over time (e.g., 30-60 minutes) at 37°C.

-

Analysis : The rate of fluorescence increase is proportional to the proteasome's chymotrypsin-like activity. Compare the activity in untreated lysates to those treated with the GSPT1 degrader to confirm the degrader does not directly impact proteasome function. The MG-132 treated wells should show minimal to no increase in fluorescence.

References

An In-depth Technical Guide to the Discovery and Synthesis of GSPT1 Degrader-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of GSPT1 degrader-6, a potent molecular glue degrader of the G1 to S phase transition 1 (GSPT1) protein. This document is intended for professionals in the fields of cancer research, drug discovery, and medicinal chemistry.

Introduction to GSPT1 and its Role in Cancer

G1 to S phase transition 1 (GSPT1), also known as eukaryotic peptide chain release factor 3a (eRF3a), is a crucial protein involved in the termination of protein synthesis. It functions in a complex with eukaryotic release factor 1 (eRF1) to recognize stop codons and mediate the release of newly synthesized polypeptide chains from the ribosome. Beyond its canonical role in translation, GSPT1 has been implicated in cell cycle progression, nonsense-mediated mRNA decay (NMD), and apoptosis.

In numerous cancers, the dysregulation of GSPT1 has been observed, contributing to uncontrolled cell proliferation and survival. Elevated levels of GSPT1 have been linked to poor prognosis in various malignancies, making it an attractive therapeutic target. The development of small molecules that can induce the degradation of GSPT1 represents a promising strategy for cancer therapy.

The Discovery of this compound: A Molecular Glue Approach

This compound, also identified as compound 8 in several research and commercial contexts, was discovered through a focused drug discovery effort aimed at identifying novel molecular glue degraders. Molecular glues are small molecules that induce a novel interaction between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. This approach is particularly valuable for targeting proteins that lack traditional active sites for inhibitor binding.

The discovery workflow for this compound likely involved the screening of a chemical library for compounds that exhibited potent and selective degradation of GSPT1. This process typically involves high-throughput cellular screening assays to identify initial hits, followed by medicinal chemistry efforts to optimize their potency, selectivity, and drug-like properties.

Below is a generalized workflow representing the discovery process of a molecular glue degrader like this compound.

Caption: A generalized workflow for the discovery of a molecular glue degrader.

Synthesis of this compound

While the specific, step-by-step synthesis protocol for this compound is proprietary and often detailed within patent literature, a general synthetic approach for similar molecular glues can be inferred. These syntheses typically involve the construction of a core scaffold that binds to the E3 ligase Cereblon (CRBN), followed by the introduction of substituents that mediate the interaction with the target protein, GSPT1. A key patent associated with this compound is WO2024067792A1, which describes fused ring compounds for this purpose. The CAS number for this compound is 3034764-41-2.

Quantitative Data and Characterization

This compound has been characterized as a potent and selective degrader of GSPT1. The following table summarizes the available quantitative data for this compound and provides a comparison with other known GSPT1 degraders.

| Compound | DC50 (nM) | IC50 (nM) | Dmax (%) | Cell Line(s) | Reference |

| This compound (Compound 8) | 13 | Not Reported | Not Reported | Not Reported | [1] |

| GSPT1 degrader-2 (Compound 210) | < 30 | Not Reported | Not Reported | Not Reported | [1] |

| GSPT1 degrader-4 (Compound 3) | 25.4 | 39 | Not Reported | CAL51 | [1] |

| GSPT1 degrader-5 (Compound 4) | 144 | Not Reported | Not Reported | Not Reported | [1] |

| GSPT1 degrader-11 | 67.7 | 2070 | 97 | MDA-MB-231 | [1] |

| CC-885 | Not Reported | Not Reported | Not Reported | Various | |

| CC-90009 | Not Reported | Not Reported | Not Reported | AML cells |

Mechanism of Action: The Molecular Glue Principle

This compound functions as a molecular glue, hijacking the cell's natural protein disposal system to eliminate GSPT1. The mechanism involves the formation of a ternary complex between this compound, the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), and the target protein GSPT1.

The following diagram illustrates the signaling pathway of GSPT1 degradation mediated by a molecular glue.

Caption: Mechanism of GSPT1 degradation by a molecular glue degrader.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of GSPT1 degraders.

Cell Culture and Compound Treatment

-

Cell Lines: A variety of cancer cell lines, particularly those with known GSPT1 dependency (e.g., AML, lung cancer cell lines), are suitable for these experiments.

-

Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: this compound should be dissolved in a suitable solvent, such as DMSO, to prepare a stock solution. Serial dilutions are then made in the culture medium to achieve the desired final concentrations for treatment.

GSPT1 Degradation Assessment by Western Blot

This protocol describes the standard method for quantifying the reduction of GSPT1 protein levels following treatment with a degrader.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for GSPT1. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the GSPT1 band is normalized to the loading control to determine the extent of degradation.

High-Throughput GSPT1 Degradation Assay using CRISPR-HiBiT

This method allows for a more streamlined and higher-throughput assessment of GSPT1 degradation in live cells.

-

Cell Line Generation: A cell line is engineered using CRISPR/Cas9 to endogenously tag GSPT1 with the 11-amino-acid HiBiT peptide.

-

Assay Principle: The HiBiT tag has a high affinity for the LgBiT protein. When LgBiT and a furimazine substrate are added to the cells, a bright luminescent signal is produced, which is proportional to the amount of HiBiT-tagged GSPT1.

-

Experimental Procedure:

-

HiBiT-GSPT1 cells are seeded in a multi-well plate.

-

Cells are treated with a dilution series of this compound.

-

At the desired time point, the Nano-Glo® HiBiT Lytic Detection System reagent (containing LgBiT and substrate) is added to the wells.

-

Luminescence is measured using a plate reader.

-

-

Data Analysis: The decrease in luminescence signal corresponds to the degradation of HiBiT-GSPT1. DC50 values can be calculated from the dose-response curve.

The following diagram illustrates the workflow for the CRISPR-HiBiT GSPT1 degradation assay.

Caption: Workflow for the CRISPR-HiBiT GSPT1 degradation assay.

Conclusion

This compound is a potent molecular glue degrader that offers a promising therapeutic strategy for cancers dependent on GSPT1. This technical guide has provided an in-depth overview of its discovery, mechanism of action, and methods for its characterization. The continued development and investigation of GSPT1 degraders like this compound hold significant potential for advancing cancer treatment.

References

Mechanism of Action: Molecular Glue-Induced Degradation

An In-Depth Technical Guide to GSPT1 Degrader-6 Target Engagement Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data associated with the target engagement of this compound, a potent molecular glue that induces the degradation of the G1 to S phase transition 1 (GSPT1) protein. Understanding and quantifying the direct interaction of such degraders with their intended target within a cellular environment is critical for their development as therapeutic agents. This document outlines the core mechanism of action, summarizes key quantitative metrics, and details the experimental protocols for essential target engagement and validation assays.

GSPT1 is a translation termination factor that plays a crucial role in protein synthesis.[1][2] Its targeted degradation has emerged as a promising anti-cancer strategy.[2][3] this compound functions as a "molecular glue," a small molecule that induces an interaction between two proteins that would not normally associate.[4] Specifically, it facilitates the formation of a ternary complex between GSPT1 and Cereblon (CRBN), which is a substrate receptor for the CRL4 E3 ubiquitin ligase complex. This proximity leads to the poly-ubiquitination of GSPT1, marking it for recognition and subsequent degradation by the 26S proteasome. This targeted protein degradation effectively depletes cellular GSPT1 levels, leading to downstream effects such as cell cycle arrest and apoptosis.

Quantitative Data for GSPT1 Degraders

Robust characterization of a degrader requires quantitative assessment of its potency and efficacy. The half-maximal degradation concentration (DC₅₀) and maximal degradation (Dₘₐₓ) are key parameters. This compound is a highly potent molecule, as shown in the table below. For comparative context, data for other well-characterized GSPT1 degraders are also included.

Table 1: Potency of this compound

| Compound | Type | DC₅₀ | Reference |

|---|

| this compound | Molecular Glue | 13 nM | |

Table 2: Comparative Degradation and Anti-Proliferative Activity of Various GSPT1 Degraders

| Compound | Cell Line | DC₅₀ | Dₘₐₓ | IC₅₀ (Proliferation) | Time (h) | Reference |

|---|---|---|---|---|---|---|

| Compound 6 | MV4-11 | 9.7 nM | >90% | - | 4 | |

| Compound 6 | MV4-11 | 2.1 nM | >90% | - | 24 | |

| Compound 7 | MV4-11 | >10 µM | ~60% | - | 4 | |

| Compound 7 | MV4-11 | 10 nM | ~90% | - | 24 | |

| GBD-9 | DOHH2 | <50 nM | ~90% | - | 24 | |

| GSPT1 degrader-3 | - | 21.1 nM | - | - | 4 | |

| GSPT1 degrader-4 | CAL51 | 25.4 nM | - | 39 nM | - | |

| GSPT1 degrader-5 | - | 144 nM | - | - | - | |

| GSPT1 degrader-9 | - | - | 95% at 1 µM | 9.2 nM (HL-60) | - | |

| GSPT1 degrader-10 | - | - | >95% | 10 nM (HL-60) | - | |

| GSPT1 degrader-11 | - | 67.7 nM | 97% | 2.07 µM (MDA-MB-231) | - |

| MG-277 | - | 1.3 nM | - | 3.5 nM (RS4;11) | - | |

Experimental Protocols for Target Engagement

Several distinct but complementary assays are required to fully characterize the target engagement of a GSPT1 degrader.

Western Blot for Protein Degradation

Western blotting is the foundational method to visualize and quantify the depletion of a target protein following treatment with a degrader.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., MV4-11, DOHH2) at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 4, 8, 24 hours).

-

Cell Lysis: Aspirate media and wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to 20-30 µg of protein lysate and boil at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

Incubate the membrane with a primary antibody against GSPT1 (and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

-

Analysis: Quantify band intensity using densitometry software. Normalize GSPT1 levels to the loading control and then to the vehicle (DMSO) control to determine the percentage of remaining protein. Plot the results to calculate DC₅₀ and Dₘₐₓ values.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method that measures target engagement in intact cells or cell lysates by assessing the thermal stability of a protein upon ligand binding. Binding of a degrader stabilizes the target protein, leading to a shift in its melting temperature.

Protocol:

-

Cell Treatment: Treat intact cells with this compound at various concentrations for a defined period (e.g., 1 hour) at 37°C.

-

Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the samples across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a cooling step. A non-heated sample serves as a control.

-

Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble GSPT1 at each temperature point using Western Blot or mass spectrometry.

-

Analysis: Plot the percentage of soluble GSPT1 against temperature to generate a melting curve. A shift in the curve to higher temperatures in the presence of the degrader indicates target engagement.

References

- 1. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SJPYT-195: A Designed Nuclear Receptor Degrader That Functions as a Molecular Glue Degrader of GSPT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Structural Basis of GSPT1 Degrader-6 Activity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the proteins of interest is G1 to S phase transition 1 (GSPT1), a key factor in translation termination.[1][2][3] Dysregulation of GSPT1 has been implicated in various cancers, making it a compelling target for therapeutic intervention.[3][4] This technical guide delves into the structural and mechanistic underpinnings of GSPT1 degrader-6, a potent molecular glue that induces the degradation of GSPT1.

GSPT1 degraders, including this compound, operate through the "molecular glue" mechanism. These small molecules facilitate an interaction between the target protein (GSPT1) and an E3 ubiquitin ligase, most commonly Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the target. This guide will provide a comprehensive overview of the quantitative data associated with this compound and related compounds, detail the experimental protocols used to characterize their activity, and visualize the key molecular pathways and experimental workflows.

Quantitative Data Summary

The efficacy of GSPT1 degraders is quantified by several key parameters, including the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) in cellular viability assays. The following tables summarize the reported quantitative data for this compound and other relevant GSPT1 degraders.

| Compound | DC50 (nM) | Cell Line | Assay Conditions | Reference |

| This compound | 13 | - | - | |

| This compound | 9.7 | MV4-11 | 4 hours | |

| This compound | 2.1 | MV4-11 | 24 hours | |

| GSPT1 degrader-2 | < 30 | - | - | |

| GSPT1 degrader-4 | 25.4 | - | - | |

| GSPT1 degrader-5 | 144 | - | - | |

| GSPT1 degrader-11 | 67.7 | - | Dmax = 97% | |

| CC-885 | - | - | - | |

| CC-90009 | - | - | - |

| Compound | IC50 (nM) | Cell Line | Reference |

| This compound | - | MHH-CALL-4 | |

| GSPT1 degrader-8 | 10 | HL-60 | |

| GSPT1 degrader-9 | 9.2 | HL-60 | |

| GSPT1 degrader-16 | 2 | RS4;11 | |

| GSPT1 degrader-16 | 260 | Molt4 | |

| GSPT1 degrader-16 | 370 | MM.1S | |

| GSPT1 degrader-4 | 39 | CAL51 | |

| GSPT1 degrader-11 | 2070 | MDA-MB-231 | |

| CC-885 | 3.3 | SNU-C4 3xFLAG-PXR KI | |

| SJPYT-195 | 440 | SNU-C4 3xFLAG-PXR KI |

Structural Basis and Mechanism of Action

This compound functions as a molecular glue, a small molecule that induces a novel protein-protein interaction. The mechanism involves the formation of a ternary complex between the GSPT1 protein, the degrader molecule, and the CRBN E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin from the E3 ligase to GSPT1, marking it for degradation by the proteasome.

Structural studies of related GSPT1 degraders like CC-885 and CC-90009 have revealed key molecular interactions. These compounds bind to the "tritryptophan pocket" of CRBN. Specific chemical features on the degrader molecule are critical for recruiting GSPT1. For instance, hydrogen bonding motifs at the 5-position of the immunomodulatory imide drug (IMiD) scaffold appear to be important for GSPT1 degradation, as they can interact with residues like Glu377 in CRBN. This is distinct from the structural requirements for the degradation of other CRBN neosubstrates like IKZF1, highlighting the potential for designing selective GSPT1 degraders. The degradation of GSPT1 has been shown to be the primary mechanism of cytotoxicity for these compounds in certain cancer cell lines.

Signaling Pathway of GSPT1 Degradation

Caption: GSPT1 degradation pathway initiated by a molecular glue degrader.

Experimental Protocols

Characterizing the activity of GSPT1 degraders involves a series of in vitro and cellular assays. Below are detailed methodologies for key experiments.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the cytotoxic effect of the degrader on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cells (e.g., MV4-11, MHH-CALL-4) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the GSPT1 degrader or DMSO as a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Data Analysis: Measure luminescence using a plate reader. Normalize the data to the DMSO control and plot the results to determine the IC50 value.

Caption: Workflow for a typical cell viability assay.

Protein Degradation Assay (Immunoblotting)

This assay is used to directly measure the reduction in GSPT1 protein levels following treatment with a degrader.

Methodology:

-

Cell Treatment: Treat cells with various concentrations of the GSPT1 degrader for different time points (e.g., 4, 8, 24 hours).

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against GSPT1 and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the DC50 value.

Caption: Workflow for assessing protein degradation via immunoblotting.

Ternary Complex Formation Assay (AlphaScreen)

This in vitro assay measures the formation of the GSPT1-degrader-CRBN ternary complex.

Methodology:

-

Reagent Preparation: Prepare purified, tagged proteins: His-tagged CRBN/DDB1 and GST-tagged GSPT1.

-

Assay Plate Setup: In a 384-well plate, add the GSPT1 degrader at various concentrations.

-

Protein Addition: Add the purified CRBN/DDB1 and GSPT1 proteins to the wells.

-

Bead Addition: Add AlphaScreen donor beads (conjugated to an anti-GST antibody) and acceptor beads (conjugated to an anti-His antibody).

-

Incubation: Incubate the plate in the dark to allow for complex formation and bead proximity.

-

Signal Detection: Excite the donor beads at 680 nm and measure the emission from the acceptor beads at 520-620 nm. An increased signal indicates the formation of the ternary complex.

Caption: Workflow for the AlphaScreen ternary complex formation assay.

Conclusion

This compound represents a potent and selective molecular glue for the targeted degradation of GSPT1. Its mechanism of action, reliant on the formation of a ternary complex with CRBN, offers a promising therapeutic strategy for cancers dependent on GSPT1. The structural insights gained from related compounds provide a roadmap for the rational design of next-generation GSPT1 degraders with improved potency and selectivity. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of such compounds, from their cellular effects to their direct molecular interactions. As research in targeted protein degradation continues to advance, a deep understanding of the structural and mechanistic basis of these novel therapeutics will be paramount to their successful clinical translation.

References

- 1. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. SJPYT-195: A Designed Nuclear Receptor Degrader That Functions as a Molecular Glue Degrader of GSPT1 - PMC [pmc.ncbi.nlm.nih.gov]

GSPT1: A Promising Therapeutic Target in Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) remains a challenging malignancy with high relapse rates and significant unmet medical needs.[1] The translation termination factor G1 to S phase transition 1 (GSPT1) has emerged as a compelling therapeutic target in AML.[2] This guide provides a comprehensive overview of the rationale for targeting GSPT1 in AML, the mechanism of action of GSPT1-degrading compounds, preclinical data supporting their efficacy, and detailed experimental protocols for their evaluation.

Targeted degradation of GSPT1, primarily through molecular glue degraders and proteolysis-targeting chimeras (PROTACs), has demonstrated potent tumoricidal activity in AML cell lines and patient-derived xenograft models.[3][4] These compounds co-opt the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the ubiquitination and subsequent proteasomal degradation of GSPT1.[5] The depletion of GSPT1 impairs translation termination, leading to the activation of the integrated stress response (ISR) and triggering of TP53-independent apoptosis in leukemia cells, while relatively sparing normal hematopoietic stem cells. This unique mechanism of action offers a potential therapeutic window and a novel strategy to overcome resistance to conventional chemotherapies.

The Role of GSPT1 in AML Pathogenesis

GSPT1, a GTPase, is a crucial component of the translation termination complex, where it works in concert with eukaryotic release factor 1 (eRF1) to ensure the faithful termination of protein synthesis. Beyond its canonical role in translation, GSPT1 is implicated in cell cycle progression and the regulation of oncogenic signaling pathways. In AML, the dependence on high rates of protein synthesis to maintain a malignant phenotype makes leukemic cells particularly vulnerable to disruptions in the translational machinery.

Recent studies have also uncovered a role for GSPT1 in maintaining the expression of key leukemogenic fusion proteins, such as RUNX1::RUNX1T1 and FUS::ERG, which are characteristic of specific AML subtypes. Degradation of GSPT1 has been shown to impair the expression of these fusion genes, suggesting a novel approach to targeting the fundamental drivers of these leukemias. Furthermore, a positive co-regulatory feedback loop between MYC and GSPT1 has been identified, where targeting both with a dual degrader shows profound synergistic cell death in combination with standard-of-care agents in preclinical models of TP53-mutant AML.

GSPT1-Targeting Therapeutics: Mechanism of Action

The primary strategy for targeting GSPT1 in AML involves induced protein degradation. This is achieved through small molecules that bring GSPT1 into proximity with the CRBN E3 ubiquitin ligase, leading to its ubiquitination and proteasomal degradation.

Molecular Glue Degraders (MGDs): Compounds like CC-885 and CC-90009 are examples of MGDs that modulate the substrate specificity of the CRL4-CRBN complex to recognize GSPT1 as a neosubstrate.

Proteolysis-Targeting Chimeras (PROTACs): These are heterobifunctional molecules with one end binding to GSPT1 and the other to an E3 ligase, thereby inducing GSPT1 degradation. Some compounds, like GU3341, have been shown to degrade GSPT1 as an off-target effect.

The degradation of GSPT1 leads to several downstream cellular consequences culminating in apoptosis:

-

Impaired Translation Termination: The absence of GSPT1 causes ribosomes to stall at stop codons.

-

Activation of the Integrated Stress Response (ISR): Ribosome stalling is a cellular stress that activates the ISR, characterized by the phosphorylation of eIF2α and the upregulation of transcription factors like ATF4.

-

TP53-Independent Apoptosis: The ISR activation ultimately leads to programmed cell death through mechanisms that are independent of the tumor suppressor p53, which is often mutated in high-risk AML.

-

Downregulation of Oncogenic Proteins: GSPT1 degradation can lead to the depletion of key survival proteins with short half-lives, such as c-Myc and MCL1.

Quantitative Preclinical Data

A substantial body of preclinical evidence underscores the potent anti-leukemic activity of GSPT1 degraders across a range of AML subtypes. The following tables summarize the in vitro efficacy of various GSPT1-targeting compounds in AML cell lines and patient samples.

| Compound | Cell Line | IC50 (nM) | Reference |

| CC-90009 | 11 Human AML Cell Lines | 3 - 75 | |

| CC-90009 | Kasumi-1 (RUNX1::RUNX1T1) | ED50: 50 (24h), 21 (48h) | |

| BTX-1188 | Myc-driven Cancer Cell Lines | 0.5 - 10 | |

| Compound 9q | U937 | 19 | |

| Compound 9q | MOLT-4 | 6 | |

| Compound 9q | MV4-11 | 27 | |

| A2 (PROTAC) | MV-4-11 | 1.67 ± 0.14 |

| Compound | Sample Type | EC50 (nM) | Reference |

| CC-90009 | Primary AML Patient Blasts | Average: 21 | |

| C-10386 | Patient-Derived Primary AML Cells | Nanomolar range | |

| BTX-1188 | Primary Human AML Patient Samples | 0.4 - 1.5 |

Signaling Pathways and Experimental Workflows

GSPT1 Degradation Signaling Pathway

The degradation of GSPT1 by molecular glues initiates a cascade of events leading to apoptosis in AML cells.

Caption: GSPT1 degradation pathway in AML.

Experimental Workflow for Evaluating GSPT1 Degraders

A typical workflow for the preclinical evaluation of a novel GSPT1 degrader involves a series of in vitro and in vivo assays.

Caption: Preclinical evaluation workflow for GSPT1 degraders.

Detailed Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To determine the cytotoxic effect of GSPT1 degraders on AML cells.

Methodology:

-

Cell Seeding: Seed AML cells (e.g., MV-4-11, MOLM-13) in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

-

Compound Treatment: Prepare serial dilutions of the GSPT1 degrader in culture medium. Add the compound to the wells to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and calculate IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).

Western Blotting for GSPT1 Degradation and ISR Activation

Objective: To confirm the degradation of GSPT1 and assess the activation of the ISR pathway.

Methodology:

-

Cell Treatment and Lysis: Treat AML cells with the GSPT1 degrader at various concentrations and for different time points. Harvest the cells, wash with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against GSPT1, p-eIF2α, ATF4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by GSPT1 degraders.

Methodology:

-

Cell Treatment: Treat AML cells with the GSPT1 degrader for 24-48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.

-

Cell Staining:

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

-

Data Analysis:

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Quantify the percentage of cells in each quadrant using flow cytometry analysis software.

-

Future Directions and Clinical Perspective

The development of GSPT1 degraders represents a promising therapeutic avenue for AML. Several GSPT1-targeting agents, including CC-90009, have entered early-phase clinical trials for patients with relapsed or refractory AML. While initial single-agent activity has been observed, the future of GSPT1-targeted therapy in AML will likely involve combination strategies. Combining GSPT1 degraders with other targeted agents or standard chemotherapy regimens may enhance efficacy and overcome potential resistance mechanisms.

Further research is needed to identify predictive biomarkers of response to GSPT1 degradation and to fully elucidate the mechanisms of resistance. Understanding which patient populations are most likely to benefit from this therapeutic approach will be critical for its successful clinical implementation. The continued development of novel GSPT1 degraders with improved potency, selectivity, and pharmacokinetic properties will also be essential.

References

- 1. CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. PROTAC-Mediated GSPT1 Degradation Impairs the Expression of Fusion Genes in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

Molecular Glues for Targeted Protein Degradation: A Technical Guide

The targeted degradation of proteins represents a paradigm shift in drug discovery, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the forefront of this strategy are molecular glues, small molecules that induce proximity between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. This guide provides an in-depth technical overview of molecular glues, focusing on their mechanism, key examples, and the experimental methodologies crucial for their discovery and characterization.

The Mechanism of Action of Molecular Glues

Molecular glues function by creating or stabilizing the interaction between an E3 ubiquitin ligase and a neosubstrate (the target protein) that would otherwise not interact. This induced proximity leads to the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome. The most well-characterized E3 ligase hijacked by molecular glues is the Cereblon (CRBN) E3 ligase complex, a part of the Cullin-RING E3 ubiquitin ligase family.

An In-Depth Technical Guide to Cereblon (CRBN) E3 Ligase-Mediated GSPT1 Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Cereblon (CRBN) E3 ubiquitin ligase and its role in the targeted degradation of the translation termination factor GSPT1 (G1 to S phase transition 1). It delves into the mechanism of action of molecular glue degraders, which co-opt the CRBN E3 ligase complex to induce the ubiquitination and subsequent proteasomal degradation of GSPT1, a promising therapeutic target in oncology. This guide offers detailed experimental protocols for key assays, a compilation of quantitative data on various GSPT1 degraders, and visualizations of the core signaling pathways and experimental workflows to facilitate a deeper understanding and practical application of this targeted protein degradation strategy.

Introduction: The CRL4CRBN E3 Ligase Complex

The Cullin-RING E3 ubiquitin ligases (CRLs) are the largest family of E3 ligases and play a crucial role in regulating a vast array of cellular processes by targeting proteins for ubiquitination and proteasomal degradation. The CRL4CRBN complex is a member of this family, composed of Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), RING-box protein 1 (RBX1), and the substrate receptor Cereblon (CRBN).[1] CRBN is the component that directly recognizes and binds to substrates, thereby conferring specificity to the ligase complex.[2][3]

Initially known for its association with the teratogenic effects of thalidomide, CRBN has emerged as a key player in the field of targeted protein degradation.[2] A class of small molecules known as molecular glues can bind to CRBN and modulate its substrate specificity, inducing the degradation of proteins that are not endogenous substrates of the ligase. These are often referred to as "neosubstrates."[4]

GSPT1: A Neosubstrate of CRBN and a Key Therapeutic Target